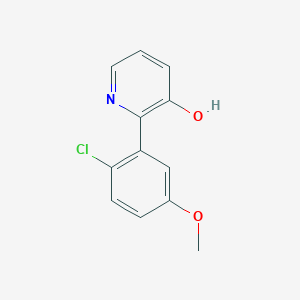
2-Hydroxy-5-(naphthalen-1-yl)pyridine, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-5-(naphthalen-1-yl)pyridine, 95% (2-HNP) is a synthetic compound used in a variety of scientific research applications. It is a heterocyclic aromatic compound, with a molecular weight of 202.25 g/mol, and is composed of two fused aromatic rings, a pyridine ring and a naphthalene ring. 2-HNP is a colorless crystalline solid that is soluble in organic solvents such as ethanol and ether. It is used in a variety of research applications due to its unique properties, such as its stability, solubility, and reactivity.
Applications De Recherche Scientifique
2-Hydroxy-5-(naphthalen-1-yl)pyridine, 95% is used as a starting material in the synthesis of a variety of compounds, such as pyridine-based drugs, dyes, and photochromic compounds. It is also used in the synthesis of heterocyclic compounds, such as pyrrolizinones, pyridazines, and pyrazolines. In addition, 2-Hydroxy-5-(naphthalen-1-yl)pyridine, 95% is used in the synthesis of biologically active compounds, such as antibiotics, antifungals, and antivirals.
Mécanisme D'action
2-Hydroxy-5-(naphthalen-1-yl)pyridine, 95% is a versatile compound that can undergo a variety of reactions depending on the conditions used. It can undergo nucleophilic substitution reactions, such as the formation of pyridine-based drugs, as well as electrophilic aromatic substitution reactions, such as the formation of dyes and photochromic compounds. It can also undergo cycloaddition reactions, such as the formation of heterocyclic compounds, and can be used as a starting material for the synthesis of biologically active compounds.
Biochemical and Physiological Effects
2-Hydroxy-5-(naphthalen-1-yl)pyridine, 95% has been used in a variety of research applications, and its effects on biochemical and physiological systems are still being studied. It has been shown to have antimicrobial activity against a variety of bacteria and fungi, and has been shown to have antiviral activity against the human immunodeficiency virus (HIV). It has also been shown to have antioxidant activity, and has been shown to have anti-inflammatory activity.
Avantages Et Limitations Des Expériences En Laboratoire
2-Hydroxy-5-(naphthalen-1-yl)pyridine, 95% has several advantages when used in laboratory experiments. It is a stable compound, with a long shelf life, and is soluble in a variety of solvents. It is also a versatile compound, capable of undergoing a variety of reactions, and is relatively inexpensive. However, 2-Hydroxy-5-(naphthalen-1-yl)pyridine, 95% can be toxic, and should be handled with care.
Orientations Futures
Future research on 2-Hydroxy-5-(naphthalen-1-yl)pyridine, 95% could focus on its potential applications in the development of new drugs and other compounds. Studies could also focus on its effects on biochemical and physiological systems, and its potential therapeutic applications. In addition, further research could focus on its synthesis and optimization, as well as its potential use as a starting material in the synthesis of other compounds. Finally, research could also focus on the development of new methods for the synthesis of 2-Hydroxy-5-(naphthalen-1-yl)pyridine, 95%.
Méthodes De Synthèse
2-Hydroxy-5-(naphthalen-1-yl)pyridine, 95% is synthesized using a two-step process. The first step involves the reaction of 2-chloro-5-hydroxypyridine with naphthalene-1-sulfonic acid in the presence of a base, such as sodium hydroxide. This reaction yields a sulfonated pyridine intermediate, which is then reacted with sodium hydroxide in the presence of an alcohol, such as ethanol, to form 2-Hydroxy-5-(naphthalen-1-yl)pyridine, 95%.
Propriétés
IUPAC Name |
5-naphthalen-1-yl-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO/c17-15-9-8-12(10-16-15)14-7-3-5-11-4-1-2-6-13(11)14/h1-10H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMTQWJXRZAMJMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CNC(=O)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Naphthalen-1-yl)pyridin-2-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![3-Hydroxy-2-[5-(methoxycarbonyl)thiophen-3-yl]pyridine, 95%](/img/structure/B6367757.png)
![2-Hydroxy-3-[5-(methoxycarbonyl)thiophen-3-yl]pyridine, 95%](/img/structure/B6367761.png)

![2-Hydroxy-6-[5-(methoxycarbonyl)thiophen-3-yl]pyridine, 95%](/img/structure/B6367778.png)